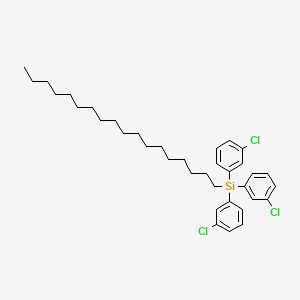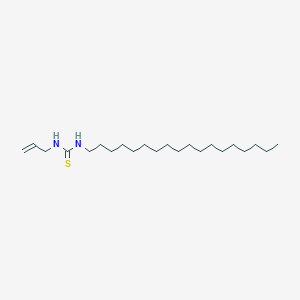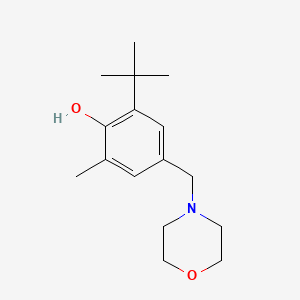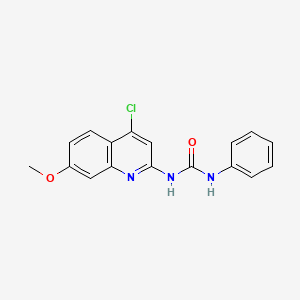
N-(3-Chlorophenyl)-N'-(2-mercaptophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a mercaptophenyl group attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea typically involves the reaction of 3-chloroaniline with 2-mercaptoaniline in the presence of a suitable coupling agent. One common method is as follows:
Starting Materials: 3-chloroaniline and 2-mercaptoaniline.
Coupling Agent: A carbodiimide such as N,N’-dicyclohexylcarbodiimide (DCC) is often used.
Solvent: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.
Purification: The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(3-chlorophenyl)-N’-(2-sulfonylphenyl)urea.
Reduction: Formation of N-(3-chlorophenyl)-N’-(2-aminophenyl)urea.
Substitution: Formation of various substituted ureas depending on the nucleophile used.
科学的研究の応用
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can modulate various cellular pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
N-(3-Chlorophenyl)-N’-(2-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a mercapto group.
N-(3-Chlorophenyl)-N’-(2-aminophenyl)urea: Similar structure but with an amino group instead of a mercapto group.
N-(3-Chlorophenyl)-N’-(2-methylphenyl)urea: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness
N-(3-Chlorophenyl)-N’-(2-mercaptophenyl)urea is unique due to the presence of both a chlorophenyl group and a mercaptophenyl group. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications. The mercapto group, in particular, provides unique reactivity that is not present in similar compounds with hydroxy, amino, or methyl groups.
特性
CAS番号 |
853318-51-1 |
|---|---|
分子式 |
C13H11ClN2OS |
分子量 |
278.76 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-(2-sulfanylphenyl)urea |
InChI |
InChI=1S/C13H11ClN2OS/c14-9-4-3-5-10(8-9)15-13(17)16-11-6-1-2-7-12(11)18/h1-8,18H,(H2,15,16,17) |
InChIキー |
HJOAIGMRVCHAFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzoic acid](/img/structure/B11954660.png)





![1-(1,3-Benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954683.png)



![2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one](/img/structure/B11954713.png)


